

Delavirdine Resistance Mutations: K103N & Y181C

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Compound Focus: Delavirdine Mesylate

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Q: What are the primary resistance mutations for Delavirdine (DLV) and how prevalent are they?

The most common resistance mutations for DLV are **K103N** and **Y181C** in the HIV-1 reverse transcriptase. These often emerge rapidly during DLV monotherapy and confer cross-resistance to other NNRTIs [1] [2].

Table 1: Primary Delavirdine Resistance Mutations

| Mutation | Prevalence in DLV Failures | Impact on DLV Susceptibility | Cross-Resistance to other NNRTIs |
|--------------|----------------------------------|--------------------------------|--|
| K103N | Predominant mutation [1] | High-level resistance [1] [2] | Confers cross-resistance to nevirapine (NVP) and efavirenz (EFV) [1] [2] |
| Y181C | Predominant mutation [1] | High-level resistance [1] [2] | Confers cross-resistance to NVP; P236L can resensitize virus to other NNRTIs [1] |
| P236L | Develops in <10% of isolates [1] | Confers DLV resistance [1] [2] | Can cause hypersensitivity to other NNRTIs (not a cross-resistance mutation) [1] |

Q: Are there any mutations that cause resistance to DLV but not to other NNRTIs?

Yes. The **P236L** mutation is a unique pathway to DLV resistance. In contrast to **K103N** and **Y181C**, **P236L** does not confer cross-resistance to other NNRTIs and can even make the virus more susceptible (hypersensitive) to them [1] [2]. However, this mutation is relatively rare in clinical isolates [1].

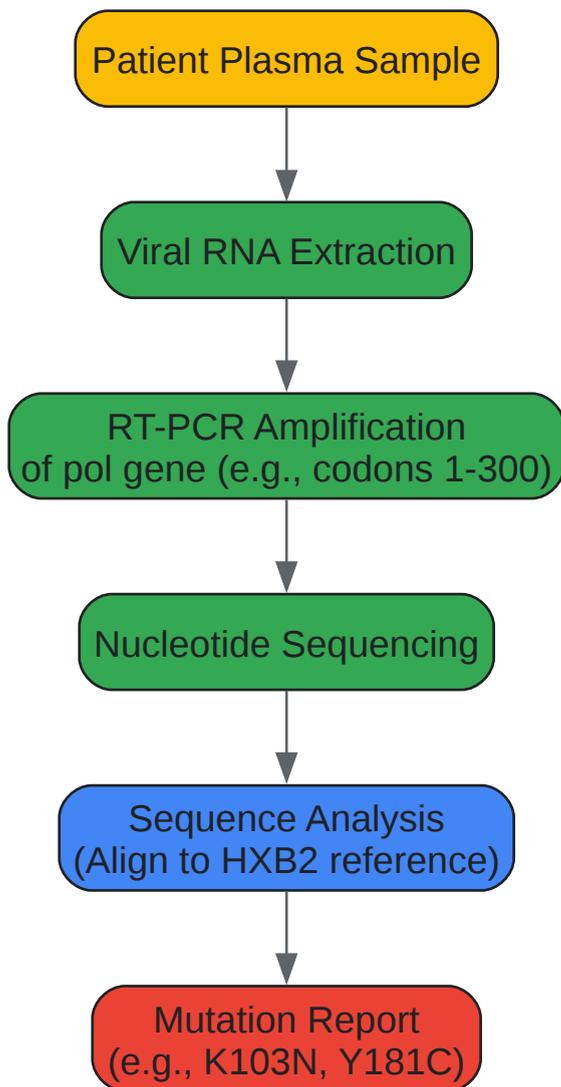
Q: How do mutation patterns change during long-term antiretroviral therapy?

Long-term clinical data from patients on NNRTI-based regimens show that the dominance of certain mutations can shift over time. One cohort study observed that while **K103N** was an early dominant mutation, its frequency decreased over 72 months of therapy. Concurrently, the proportion of variants with **Y181C** or **G190A** mutations increased [3]. This suggests that viral fitness and selection pressures can alter the mutational landscape during long-term treatment.

Experimental Protocols & Data Interpretation

Q: What methodologies are used to identify and study these mutations?

The following workflow outlines a standard approach for genotypic resistance testing, based on protocols from clinical studies [1] [3]:



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Key Protocol Details:

- **Viral Source:** RNA can be extracted from patient plasma using standard kits (e.g., QIAamp Viral RNA Mini Kit) [3].
- **Target Region:** A ~1.3 kb fragment of the **pol gene** is typically amplified via nested RT-PCR. This fragment should include reverse transcriptase amino acid codons 1-300 to cover all major NNRTI resistance positions [3].
- **Sequencing:** Direct population (Sanger) sequencing of the PCR product is standard. For investigating viral quasi-species, **Single Genome Amplification (SGA)** is recommended to prevent in-vitro recombination and detect minor variants [3].
- **Phenotypic Confirmation:** For critical experiments, the phenotypic impact of identified mutations can be confirmed using **cell-based culture assays** (e.g., PBMC HIV-1 culture) and susceptibility testing (e.g., measuring the half-maximal inhibitory concentration - IC50) to quantify resistance levels [1].

Q: How can I interpret susceptibility data from resistance experiments?

When you obtain a fold-change in IC50 value from a phenotypic assay, you can reference the clinical data below for context. This table shows the typical shift in susceptibility from baseline to treatment failure in a clinical trial [1].

Table 2: Phenotypic Susceptibility Data from DLV Monotherapy (ACTG 260)

| Time Point | Median DLV IC50 (μM) | Range (μM) |
|------------|-----------------------------------|-------------------------|
| Baseline | 0.022 | 0.010 - 0.132 |
| Week 8 | 5.365 | 0.010 - 27.53 |

Data adapted from a clinical study of 30 subjects receiving DLV monotherapy [1].

Mechanistic Insights & Advanced Research

Q: What are the structural mechanisms behind K103N and Y181C resistance?

Understanding the biochemical mechanisms provides context for experimental results.

- **K103N Mechanism:** The lysine (K) to asparagine (N) change at position 103 does not significantly alter the binding pocket's shape. Instead, it is hypothesized to stabilize a "closed" conformation of the pocket entrance or introduce unfavorable electrostatic interactions, making it harder for NNRTIs like DLV to bind [4].
- **Y181C Mechanism:** The tyrosine (Y) to cysteine (C) change at position 181 directly removes critical **aromatic π - π stacking interactions** between the tyrosine's benzene ring and the chemical structure of DLV. This loss of binding energy is a major driver of resistance [4].

Q: How does the resistance profile of Delavirdine compare to newer NNRTIs?

Newer NNRTIs like **Doravirine (DOR)** were rationally designed to be active against common NNRTI-resistant viruses. In vitro profiles show key differences [5]:

- Doravirine maintains potency against common mutants that confer high-level resistance to DLV (e.g., K103N, Y181C, G190A) [5].

- The primary mutation that causes high-level resistance to doravirine is **Y188L**, which is structurally distinct and less common than K103N or Y181C in clinical settings [5].

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